3,6-Dimethyl-2,3-dihydro-1-benzofuran

Stereochemistry Chiral Separation Analytical Chemistry

3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 160040-00-6), also known as 3,6-dimethylcoumaran, is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran (coumaran) class. It possesses a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 160040-00-6
Cat. No. B14259308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2,3-dihydro-1-benzofuran
CAS160040-00-6
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1COC2=C1C=CC(=C2)C
InChIInChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3
InChIKeyNUGFZCHRZRZHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 160040-00-6) for Research and Industrial Sourcing


3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 160040-00-6), also known as 3,6-dimethylcoumaran, is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran (coumaran) class . It possesses a molecular formula of C10H12O and a molecular weight of 148.20 g/mol . This compound is characterized by a benzene ring fused to a partially saturated furan ring, with methyl substituents at the 3 and 6 positions. Key physicochemical properties include a predicted density of 1.0±0.1 g/cm³, a boiling point of 207.0±30.0 °C at 760 mmHg, and an ACD/LogP of 3.09 . It is practically insoluble in water and is considered an extremely weak base [1]. This compound is a naturally occurring phytochemical found in dill (Anethum graveolens), where it serves as a potential biomarker for consumption [1].

Why Generic Substitution is Not Feasible for 3,6-Dimethyl-2,3-dihydro-1-benzofuran (160040-00-6)


Generic substitution within the dihydrobenzofuran class is not feasible due to critical differences in stereochemistry, regiochemistry, and physicochemical properties that directly impact biological and synthetic outcomes. The target compound, 3,6-Dimethyl-2,3-dihydro-1-benzofuran (160040-00-6), is a specific racemic mixture, which is chemically distinct from its single enantiomers, such as the (R)-enantiomer (CAS 65627-89-6) or the (S)-enantiomer . Furthermore, its precise 3,6-dimethyl substitution pattern differentiates it from other regioisomers (e.g., 2,3-dimethyl or 2,6-dimethyl analogs) and other dihydrobenzofuran derivatives. These structural nuances dictate unique LogP, solubility, and boiling point profiles , which are crucial for downstream applications like chromatography, formulation, and chemical synthesis. Interchanging with a 'similar' analog without confirming these specific attributes can lead to failed experiments, irreproducible results, or altered bioactivity due to differing interactions with chiral biological targets.

Quantitative Evidence Guide for Sourcing 3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 160040-00-6)


Differentiation via Stereochemical Identity and CAS Registry

The compound 3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 160040-00-6) is defined as a specific racemic mixture. This is a critical differentiator from its individual enantiomers, which are assigned separate CAS numbers due to their distinct chemical identities. For example, the (R)-enantiomer is cataloged under CAS 65627-89-6 , and the (S)-enantiomer exists as a separate phytochemical [1]. This differentiation is not nominal; it is a formal, quantitative distinction recognized by chemical registries.

Stereochemistry Chiral Separation Analytical Chemistry

Physicochemical Differentiation: LogP and Lipophilicity

The compound's lipophilicity, a key driver of its behavior in biological systems and chromatographic separations, is defined by a predicted ACD/LogP of 3.09 . This value is a quantitative descriptor that can be compared to other in-class analogs to justify its selection. For instance, it differs from the predicted XLogP3 of 2.6 reported for both the racemate and the (R)-enantiomer, highlighting a variance between prediction models . The compound's ACD/BCF of 113.97 at pH 7.4 further quantifies its bioaccumulation potential .

Lipophilicity ADME Physicochemical Properties

Differentiation in Physical State and Volatility: Boiling Point

The compound's boiling point is a defining physical property with direct implications for its handling and purification. 3,6-Dimethyl-2,3-dihydro-1-benzofuran (160040-00-6) has a predicted boiling point of 207.0±30.0 °C at 760 mmHg . This value is specific to its 3,6-dimethyl substitution pattern and is distinct from other dihydrobenzofuran derivatives.

Purification Volatility Material Science

Topological Polar Surface Area (TPSA) as a Pharmacokinetic Discriminator

The Topological Polar Surface Area (TPSA) for 3,6-Dimethyl-2,3-dihydro-1-benzofuran is a consistent 9.2 Ų, as reported by multiple authoritative sources [1]. TPSA is a key descriptor used in drug discovery to predict a molecule's ability to permeate biological membranes, particularly the blood-brain barrier and intestinal epithelium.

Drug Design ADME Bioavailability

Primary Research and Industrial Applications for 3,6-Dimethyl-2,3-dihydro-1-benzofuran (160040-00-6)


Chiral Reference Standard and Enantiomeric Purity Analysis

This racemic mixture (CAS 160040-00-6) is essential for developing and validating chiral separation methods, such as chiral HPLC or SFC, intended to resolve the (R)- and (S)-enantiomers [1]. Its well-defined identity serves as a benchmark reference for quantifying enantiomeric excess in synthesized or natural product-derived samples of dihydrobenzofuran derivatives. Its procurement ensures analytical methods are robust and specific.

Synthetic Intermediate for Complex Dihydrobenzofuran Scaffolds

This compound serves as a specific, commercially available building block for the synthesis of more complex 2,3-dihydrobenzofuran-containing molecules . Its defined 3,6-dimethyl substitution pattern provides a handle for further functionalization or incorporation into larger structures. Its reliable physicochemical properties (e.g., LogP of 3.09, boiling point of 207 °C) facilitate predictable reaction workups and purification protocols .

Natural Product Biomarker and Metabolomics Standard

Given its natural occurrence in dill (Anethum graveolens), 3,6-Dimethyl-2,3-dihydro-1-benzofuran can be utilized as an authentic analytical standard in food chemistry and metabolomics studies aimed at identifying and quantifying dietary biomarkers [1]. Its specific physicochemical signature allows for unambiguous identification via GC-MS or LC-MS in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethyl-2,3-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.